An In-depth Technical Guide to 2-Cyanopiperidine: Chemical Structure, Properties, and Synthesis
An In-depth Technical Guide to 2-Cyanopiperidine: Chemical Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Cyanopiperidine, a heterocyclic compound featuring a piperidine ring substituted with a nitrile group at the 2-position, serves as a valuable building block in organic synthesis and medicinal chemistry. The presence of a chiral center at the C2 position, along with the reactive nitrile group and the secondary amine, makes it a versatile scaffold for the synthesis of a wide range of more complex molecules, including potential therapeutic agents. This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and reactivity of 2-cyanopiperidine, with a focus on practical information for laboratory use.
Chemical Structure and Properties
The chemical structure of 2-cyanopiperidine consists of a saturated six-membered heterocycle containing one nitrogen atom, with a cyano (-C≡N) group attached to the carbon atom adjacent to the nitrogen.
Chemical Structure:
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Molecular Formula: C₆H₁₀N₂
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IUPAC Name: Piperidine-2-carbonitrile
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CAS Number: 42457-10-3[1]
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Molecular Weight: 110.16 g/mol [1]
The properties of 2-cyanopiperidine and its common N-Boc protected intermediate are summarized in the table below.
| Property | 2-Cyanopiperidine | 1-Boc-2-cyanopiperidine |
| Molecular Formula | C₆H₁₀N₂ | C₁₁H₁₈N₂O₂ |
| Molecular Weight | 110.16 g/mol [1] | 210.27 g/mol |
| Appearance | - | White to pale brown powder |
| Melting Point | - | 62-67 °C |
| Boiling Point | 226.4 °C at 760 mmHg (Predicted)[1] | 325.3 °C (Predicted) |
| Density | 0.99 g/cm³ (Predicted)[1] | 1.07 g/cm³ (Predicted) |
| pKa | 6.65 ± 0.10 (Predicted)[1] | -4.85 ± 0.40 (Predicted) |
| Solubility | Dichloromethane[1] | - |
| Storage Temperature | 2-8°C, protect from light[1] | 2-8°C |
Synthesis of 2-Cyanopiperidine
The synthesis of 2-cyanopiperidine can be achieved through a multi-step process, typically involving the protection of the piperidine nitrogen, introduction of the cyano group, and subsequent deprotection. A common route starts from piperidine-2-carboxamide, which is then protected and dehydrated to the nitrile.
Synthesis Workflow
Experimental Protocols
Step 1: Synthesis of tert-butyl 2-carbamoylpiperidine-1-carboxylate (N-Boc-piperidine-2-carboxamide)
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Materials:
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Piperidine-2-carboxamide
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Di-tert-butyl dicarbonate (Boc₂O)
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Triethylamine (Et₃N)
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Dichloromethane (DCM)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine
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Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
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Dissolve piperidine-2-carboxamide (1.0 eq) in dichloromethane (DCM).
-
Add triethylamine (1.2 eq) to the solution.
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Cool the mixture to 0 °C in an ice bath.
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Add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM dropwise to the cooled mixture.
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Allow the reaction to warm to room temperature and stir for 12-18 hours.
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Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
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Separate the organic layer and wash it sequentially with water and brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
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Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford pure tert-butyl 2-carbamoylpiperidine-1-carboxylate.
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Step 2: Synthesis of tert-butyl 2-cyanopiperidine-1-carboxylate (1-Boc-2-cyanopiperidine)
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Materials:
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tert-butyl 2-carbamoylpiperidine-1-carboxylate
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Dehydrating agent (e.g., Burgess reagent, trifluoroacetic anhydride/pyridine, or oxalyl chloride/DMF)[2]
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Anhydrous solvent (e.g., dichloromethane, acetonitrile)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine
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Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure (using Oxalyl Chloride/DMF): [2]
-
To a solution of oxalyl chloride (1.2 eq) in anhydrous acetonitrile at 0 °C, add dimethylformamide (DMF) (0.1 eq) dropwise.
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Stir the mixture for 15 minutes at 0 °C.
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Add a solution of tert-butyl 2-carbamoylpiperidine-1-carboxylate (1.0 eq) and pyridine (2.5 eq) in anhydrous acetonitrile dropwise.[2]
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Allow the reaction to warm to room temperature and stir overnight.[2]
-
Monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture in vacuo.[2]
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Dissolve the residue in ethyl acetate and wash with water and brine.[2]
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield tert-butyl 2-cyanopiperidine-1-carboxylate.[2]
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Step 3: Synthesis of 2-Cyanopiperidine (Boc Deprotection)
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Materials:
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tert-butyl 2-cyanopiperidine-1-carboxylate
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Trifluoroacetic acid (TFA)
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Dichloromethane (DCM)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve tert-butyl 2-cyanopiperidine-1-carboxylate (1.0 eq) in dichloromethane.
-
Add trifluoroacetic acid (5-10 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction progress by TLC.
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Upon completion, carefully neutralize the reaction mixture by the slow addition of saturated aqueous NaHCO₃ solution until effervescence ceases.
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Extract the aqueous layer with DCM (3x).
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Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 2-cyanopiperidine.
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Spectroscopic Data
Detailed spectroscopic data for 2-cyanopiperidine is not widely available in public databases. The following are predicted and expected spectral characteristics based on its structure and data from analogous compounds.
4.1. ¹H NMR Spectroscopy
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Expected Chemical Shifts (CDCl₃, 400 MHz):
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δ 3.4-3.6 ppm (m, 1H): Proton at C2 (methine adjacent to the cyano group).
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δ 2.8-3.2 ppm (m, 2H): Protons at C6 (methylene adjacent to the nitrogen).
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δ 1.5-2.0 ppm (m, 6H): Protons at C3, C4, and C5 (ring methylenes).
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δ 1.9-2.5 ppm (br s, 1H): N-H proton.
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4.2. ¹³C NMR Spectroscopy
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Expected Chemical Shifts (CDCl₃, 100 MHz):
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δ 118-122 ppm: Cyano group carbon.
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δ 45-50 ppm: C6 carbon.
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δ 40-45 ppm: C2 carbon.
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δ 20-35 ppm: C3, C4, and C5 carbons.
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4.3. Infrared (IR) Spectroscopy
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Expected Characteristic Absorptions:
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~3300-3400 cm⁻¹ (weak to medium, broad): N-H stretching vibration.
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~2930-2850 cm⁻¹ (strong): C-H stretching vibrations of the piperidine ring.
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~2240-2260 cm⁻¹ (medium): C≡N stretching vibration of the nitrile group.
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4.4. Mass Spectrometry
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Expected Fragmentation Pattern (Electron Ionization - EI):
-
M⁺: Molecular ion peak at m/z 110.
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[M-1]⁺: Loss of a hydrogen atom.
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[M-27]⁺: Loss of HCN.
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Fragments corresponding to the cleavage of the piperidine ring.
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Chemical Reactivity
The chemical reactivity of 2-cyanopiperidine is characterized by the functionalities present: a secondary amine and a nitrile group.
Reactions of the Secondary Amine
The secondary amine is nucleophilic and can undergo a variety of reactions, including:
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N-Alkylation: Reaction with alkyl halides to introduce a substituent on the nitrogen atom.
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N-Acylation: Reaction with acyl chlorides or anhydrides to form N-amides.
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N-Arylation: Reaction with aryl halides under palladium or copper catalysis (e.g., Buchwald-Hartwig amination).
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Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form N-substituted derivatives.
Reactions of the Nitrile Group
The nitrile group can be transformed into a range of other functional groups:
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Hydrolysis: Acidic or basic hydrolysis converts the nitrile to a carboxylic acid (piperidine-2-carboxylic acid) or a carboxylate salt, respectively.
-
Reduction:
-
Reduction with strong reducing agents like lithium aluminum hydride (LiAlH₄) yields a primary amine (piperidine-2-ylmethanamine).
-
Partial reduction with diisobutylaluminium hydride (DIBAL-H) can afford the corresponding aldehyde.
-
-
Addition of Grignard Reagents: Reaction with Grignard reagents followed by hydrolysis yields ketones.
Reactivity Workflow
Biological Activity and Applications
While specific biological signaling pathways for 2-cyanopiperidine are not extensively documented, the piperidine scaffold is a well-established privileged structure in medicinal chemistry, present in numerous approved drugs.[3] Derivatives of 2-cyanopiperidine have been investigated for a range of biological activities.
The cyano group can act as a bioisostere for other functional groups and can participate in hydrogen bonding interactions with biological targets. The piperidine ring provides a three-dimensional scaffold that can be functionalized to optimize binding to target proteins.
Potential therapeutic areas where 2-cyanopiperidine derivatives could be explored include:
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Neurodegenerative Diseases: As precursors to prolyl oligopeptidase inhibitors.[4]
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Oncology: The piperidine moiety is found in many anticancer agents.[5]
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Infectious Diseases: Piperidine derivatives have shown antimicrobial and antiviral activities.[3]
The development of drugs containing the 2-cyanopiperidine scaffold often involves the modification of the secondary amine and the transformation of the nitrile group to modulate the compound's physicochemical properties and target engagement.
Safety Information
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Acute Toxicity: Harmful if swallowed. May be toxic in contact with skin or if inhaled.
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Skin and Eye Irritation: May cause skin irritation and serious eye damage.
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Respiratory Irritation: May cause respiratory irritation.
Recommended Precautionary Measures:
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Work in a well-ventilated fume hood.
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Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
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Avoid inhalation of dust, fumes, gas, mist, vapors, or spray.
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Wash hands thoroughly after handling.
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Store in a tightly sealed container in a cool, dry place.
Conclusion
2-Cyanopiperidine is a valuable and versatile building block in organic and medicinal chemistry. Its synthesis, while requiring a multi-step approach, is achievable through established chemical transformations. The presence of both a secondary amine and a reactive nitrile group allows for a wide range of chemical modifications, making it an attractive starting material for the synthesis of diverse and complex molecular architectures with potential biological applications. This guide provides a foundational understanding of its properties, synthesis, and reactivity to aid researchers in its effective utilization.
References
- 1. (S) 2-CYANOPIPERIDINE|lookchem [lookchem.com]
- 2. 1-Boc-2-cyanopiperidine | 153749-89-4 [chemicalbook.com]
- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. 4-Cyanopiperidine | C6H10N2 | CID 138223 - PubChem [pubchem.ncbi.nlm.nih.gov]
